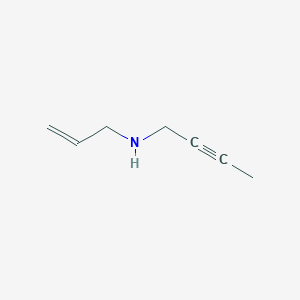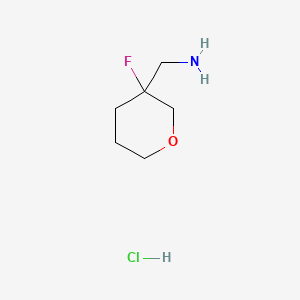![molecular formula C7H10ClN5O4 B15364035 3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol CAS No. 88793-46-8](/img/structure/B15364035.png)
3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol is a chemical compound with the molecular formula C7H10ClN5O4 and a molecular weight of 263.64 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol typically involves the reaction of 6-amino-3-chloro-5-nitropyrazin-2-yl with 1,2-propanediol under specific conditions. The reaction conditions may include the use of catalysts, temperature control, and appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and continuous flow processes. The choice of reagents, reaction conditions, and purification methods are optimized to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.
Major Products Formed: The reactions can lead to the formation of various derivatives and by-products, depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol may be used to study enzyme inhibition, protein interactions, and cellular processes.
Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its biological activity may be explored for treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mecanismo De Acción
The mechanism by which 3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparación Con Compuestos Similares
3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol is structurally similar to other pyrazinyl derivatives.
Other compounds with similar functional groups and molecular frameworks may exhibit comparable reactivity and biological activity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various scientific fields. Its distinct chemical structure allows for unique interactions and reactivity patterns.
Propiedades
Número CAS |
88793-46-8 |
|---|---|
Fórmula molecular |
C7H10ClN5O4 |
Peso molecular |
263.64 g/mol |
Nombre IUPAC |
3-[(6-amino-3-chloro-5-nitropyrazin-2-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C7H10ClN5O4/c8-4-6(10-1-3(15)2-14)12-5(9)7(11-4)13(16)17/h3,14-15H,1-2H2,(H3,9,10,12) |
Clave InChI |
QTYJVQGQPJCYSB-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)O)NC1=NC(=C(N=C1Cl)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
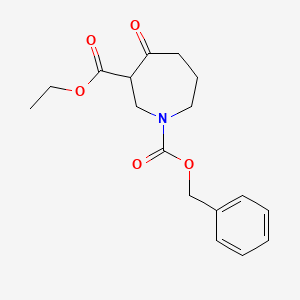
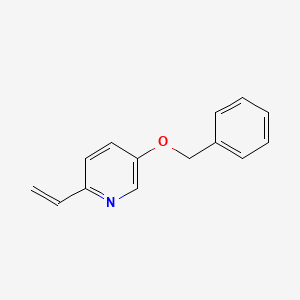
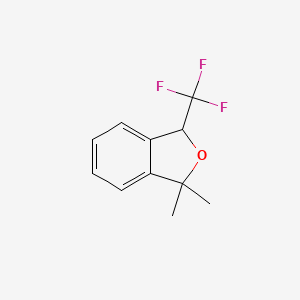

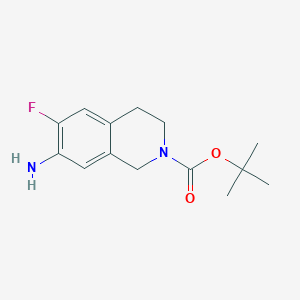

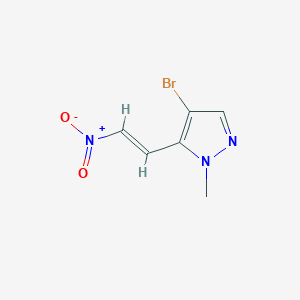


![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)
